molecular formula C17H20N2O4S2 B2553119 N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034313-15-8

N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2553119
CAS RN: 2034313-15-8
M. Wt: 380.48
InChI Key: SFYAMKSMSXRNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications

Photoinitiators in Polymerization Reactions

Photoinitiators are essential in polymerization processes, especially in photopolymerization. Our compound, N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide, serves as an effective photoinitiator. When exposed to ultraviolet (UV) light, it initiates polymerization reactions. Researchers have utilized it to synthesize various materials, including:

    Polyacrylamide-grafted Chitosan Nanoparticles: By copolymerizing acrylamide and chitosan nanoparticles under UV irradiation, scientists have created polyacrylamide-grafted chitosan nanoparticles (NCS-g-PAM) using our compound as the photo-initiator . These nanoparticles have potential applications in drug delivery, wastewater treatment, and biomedicine.

Fungicidal Activity and Medicinal Chemistry

The compound’s structure combines elements from natural products and heterocyclic molecules. Researchers have explored its fungicidal activity and designed derivatives based on this scaffold. For instance, N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing nicotinic acid and thiophene . These derivatives may have potential applications in antifungal agents and medicinal chemistry.

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-24-14-6-3-2-5-12(14)19-17(22)16(21)18-11-13(23-9-8-20)15-7-4-10-25-15/h2-7,10,13,20H,8-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYAMKSMSXRNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

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